molecular formula C16H11F3N2O B10924030 3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B10924030
M. Wt: 304.27 g/mol
InChI Key: YKGRTDRBFQTMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features both a trifluoromethyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the reaction of 4-methylbenzonitrile with 4-(trifluoromethyl)benzohydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both a trifluoromethyl group and an oxadiazole ring, which confer distinct chemical and physical properties. These features make it particularly valuable in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H11F3N2O/c1-10-2-4-11(5-3-10)14-20-15(22-21-14)12-6-8-13(9-7-12)16(17,18)19/h2-9H,1H3

InChI Key

YKGRTDRBFQTMRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.